molecular formula C10H4N2S B1601664 4,7-diethynylbenzo[c][1,2,5]thiadiazole CAS No. 316384-85-7

4,7-diethynylbenzo[c][1,2,5]thiadiazole

Cat. No.: B1601664
CAS No.: 316384-85-7
M. Wt: 184.22 g/mol
InChI Key: MCKUTUAYYLJECU-UHFFFAOYSA-N
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Description

4,7-diethynylbenzo[c][1,2,5]thiadiazole is an organic compound that belongs to the class of benzothiadiazoles. This compound is characterized by the presence of two ethynyl groups attached to the benzothiadiazole core. Benzothiadiazoles are known for their electron-accepting properties and are widely used in the field of organic electronics, including organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole typically involves the Sonogashira coupling reaction. This reaction is performed by coupling 4,7-dibromo-2,1,3-benzothiadiazole with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as triethylamine or potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Sonogashira coupling reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques, such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,7-diethynylbenzo[c][1,2,5]thiadiazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The ethynyl groups can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can undergo further coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.

    Oxidation and Reduction: The benzothiadiazole core can undergo oxidation and reduction reactions, altering its electronic properties.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Copper Co-catalysts: Used in Sonogashira coupling.

    Bases: Triethylamine, potassium carbonate.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

Major Products

The major products formed from these reactions include various π-extended systems and conjugated polymers, which are valuable in the field of organic electronics.

Scientific Research Applications

4,7-diethynylbenzo[c][1,2,5]thiadiazole has several scientific research applications:

    Organic Electronics: Used in the development of OLEDs, organic solar cells, and OFETs due to its electron-accepting properties.

    Photoluminescent Compounds: Utilized in the synthesis of photoluminescent materials for light-emitting applications.

    Molecular Probes: Employed in the design of molecular probes for biological imaging and sensing.

Mechanism of Action

The mechanism by which 4,7-diethynylbenzo[c][1,2,5]thiadiazole exerts its effects is primarily related to its electron-accepting properties. The benzothiadiazole core facilitates charge transfer processes, making it an effective component in electronic devices. The ethynyl groups enhance conjugation, improving the compound’s electronic properties and stability.

Comparison with Similar Compounds

Similar Compounds

    2,1,3-Benzothiadiazole, 4,7-dibromo-: Used as a precursor in the synthesis of 4,7-diethynylbenzo[c][1,2,5]thiadiazole.

    2,1,3-Benzothiadiazole, 4,7-di-2-thienyl-: Another derivative with thiophene groups, used in organic electronics.

    2,1,3-Benzothiadiazole, 4,7-diphenyl-: Contains phenyl groups, used in photoluminescent applications.

Uniqueness

This compound is unique due to the presence of ethynyl groups, which enhance its conjugation and electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics.

Properties

IUPAC Name

4,7-diethynyl-2,1,3-benzothiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4N2S/c1-3-7-5-6-8(4-2)10-9(7)11-13-12-10/h1-2,5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCKUTUAYYLJECU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C2=NSN=C12)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60477390
Record name 2,1,3-Benzothiadiazole, 4,7-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

316384-85-7
Record name 2,1,3-Benzothiadiazole, 4,7-diethynyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60477390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole (0.126 g, 3.83×10−4 mol), K2CO3 (0.214 g, 1.55×10−3 mol), CH2Cl2 (5.0 ml) and MeOH (5.0 ml) were added to a 100-ml round-bottom flask. The reaction mixture was stirred at room temperature for 2.5 h under Ar. The reaction mixture was fdtered and the solvent was evaporated. The residue was chromatographed on short silica gel column with CH2Cl2 as the eluent. Yield=0.0663 g (94% based on 0.126 g of 4,7-bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole). 1H NMR (300 MHz, CDCl3): δ 7.78 (s, 2H, Ph-H), 3.70 (s, 2H, ethynyl-H). CI MS m/z: 184.010 (M+) (calcd 184.010).
Name
4,7-Bis(trimethylsilylethynyl)benzo[c][1,2,5]thiadiazole
Quantity
0.126 g
Type
reactant
Reaction Step One
Name
Quantity
0.214 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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